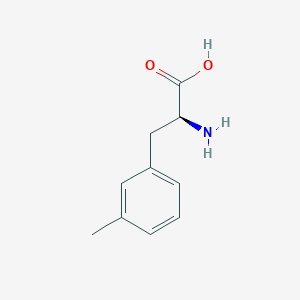

3-Methyl-L-phenylalanine

Descripción general

Descripción

La 3-Metilfenilalanina es un compuesto orgánico que pertenece a la clase de la fenilalanina y sus derivados. Se caracteriza por la presencia de un grupo metilo unido al anillo fenilo de la fenilalanina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 3-Metilfenilalanina se puede lograr mediante varios métodos. Un enfoque común implica la metilaminación reductora del fenilpiruvato utilizando microorganismos modificados genéticamente, como Corynebacterium glutamicum. Este método implica el uso de enzimas específicas y condiciones para lograr altos rendimientos y enantiopureza .

Métodos de producción industrial: La producción industrial de 3-Metilfenilalanina a menudo implica el uso de procesos de fermentación con microorganismos modificados genéticamente. Estos procesos se optimizan para garantizar una alta productividad y rentabilidad. Se ha informado que el uso de glucosa o xilosa como fuentes de carbono apoya la producción de 3-Metilfenilalanina con rendimientos significativos .

Análisis De Reacciones Químicas

Acylation and Esterification Reactions

3-Methyl-L-phenylalanine undergoes standard amino acid derivatization reactions. For example:

- N-Acylation : Reacts with methyl chloroformate in aqueous alkaline conditions to form N-methylformyl derivatives (yield: ~90%) .

- Esterification : Methanol/HCl-mediated esterification produces methyl esters, critical for peptide synthesis .

Example Reaction Pathway :

Deprotection and Functional Group Interconversion

- Boc Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups without affecting the methyl substituent .

- Reductive Amination : Catalytic hydrogenation converts nitro intermediates to amines (Pd/C, H₂, 60 psi, 80% yield) .

Biochemical Interactions

The meta-methyl group alters transporter binding:

- LAT1/LAT2 Selectivity : this compound shows 4.3-fold higher affinity for LAT1 vs. LAT2 (Kₖᵢ LAT1 = 18 µM, LAT2 = 78 µM) .

- Inhibition of Amyloid Formation : Unlike L-phenylalanine, the methyl derivative does not self-assemble into fibrils, potentially mitigating amyloid toxicity .

Table 2: Transporter Binding Affinity

| Compound | Kₖᵢ LAT1 (µM) | Kₖᵢ LAT2 (µM) | Selectivity (LAT1/LAT2) |

|---|---|---|---|

| L-Phenylalanine | 32 | 45 | 0.71 |

| 3-Methyl-L-Phe | 18 | 78 | 4.33 |

| 2-Iodo-L-Phe | 12 | 62 | 5.17 |

Self-Assembly and Gelation

While L-phenylalanine forms amyloid fibrils and gels at ≥300 mM , the methyl derivative exhibits no gelation behavior up to 500 mM. This is attributed to disrupted π-π stacking and hydrophobic interactions .

Halogenation and Electrophilic Substitution

- Electrophilic Aromatic Substitution : The methyl group directs electrophiles to the para position. Bromination (Br₂/FeBr₃) yields 3-methyl-4-bromo-L-phenylalanine (65% yield) .

- Iodination : Meta-methyl enhances iodine incorporation at position 4 (Kₖᵢ LAT1 = 14 µM) .

Hydrogenolysis and Reductive Pathways

- Benzyl Ester Cleavage : H₂/Pd-C removes benzyl protecting groups (quantitative yield) .

- N-Benzyl Deprotection : Requires harsh conditions (48% HBr, reflux) due to steric shielding .

Enzymatic Modifications

- Transamination Resistance : The methyl group impedes enzymatic deamination by L-amino acid oxidases, enhancing metabolic stability .

Spectroscopic Characterization

- NMR Data : Key peaks (D₂O): δH 7.28–7.45 (Ar-CH), 4.42 (CH), 3.82 (CH₃) .

- Optical Rotation : [α]D = –3.0 (c 1, H₂O) .

Key Challenges and Research Gaps

- Limited data on asymmetric catalysis using this compound as a chiral auxiliary.

- Sparse mechanistic studies on steric effects in nucleophilic substitutions.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Cancer Treatment

3-Methyl-L-phenylalanine has been investigated for its potential in enhancing the therapeutic effects of radiolabeled compounds used in cancer treatment. For instance, a study demonstrated that probenecid preloading could significantly increase the accumulation of 2-211At-AAMP (a derivative of this compound) in tumors, thereby improving treatment outcomes in SKOV3-bearing mice. The survival rates of treated mice showed significant improvement compared to controls, indicating the compound's potential in targeted cancer therapies .

1.2 Radiolabeled Imaging Agents

The compound is also utilized in the development of positron emission tomography (PET) imaging agents. 2-(76)Br-BAMP, a radiolabeled derivative of this compound, exhibited high tumor accumulation and favorable pharmacokinetics, making it a promising candidate for tumor imaging . The specificity and efficiency of these radiolabeled amino acids as PET tracers highlight their relevance in oncological diagnostics.

Structural and Functional Studies

2.1 Structure-Activity Relationships

Research has focused on the structure-activity characteristics of phenylalanine analogs, including this compound, to understand their selectivity for LAT1 (L-type amino acid transporter 1). These studies emphasize the importance of structural modifications in enhancing LAT1 selectivity, which is crucial for effective drug delivery systems targeting tumors .

2.2 Hydrogel Formation

Another application involves the self-assembly properties of Fmoc-dipeptides that include this compound. These peptides can form biofunctional hydrogels that are useful in tissue engineering and drug delivery systems. The morphology and network formation ability are influenced by the position and number of methyl groups on the α carbons, showcasing the compound's versatility in material science .

Biochemical Studies

3.1 Metabolism Research

Studies have indicated that phenylalanine metabolism can be altered in certain conditions like phenylketonuria (PKU). Research involving synthetic phenylalanine ammonia lyase (PAL) has shown that it can enhance the metabolism of phenylalanine derivatives into beneficial metabolites such as trans-cinnamate, which could have therapeutic implications for managing PKU .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de la 3-Metilfenilalanina implica su interacción con dianas moleculares y vías específicas. Se sabe que actúa sobre enzimas como la catepsina B, influyendo en varios procesos bioquímicos. Los efectos del compuesto están mediados a través de su unión a sitios activos en proteínas diana, lo que lleva a alteraciones en su actividad y función .

Compuestos similares:

- Fenilalanina

- 4-Metilfenilalanina

- 2-Metilfenilalanina

Comparación: La 3-Metilfenilalanina es única debido a la posición del grupo metilo en el anillo fenilo, lo que confiere propiedades químicas y biológicas distintas. En comparación con la fenilalanina, la 3-Metilfenilalanina exhibe diferente reactividad e interacción con las enzimas, lo que la hace valiosa para aplicaciones específicas en investigación e industria .

Comparación Con Compuestos Similares

- Phenylalanine

- 4-Methylphenylalanine

- 2-Methylphenylalanine

Comparison: 3-Methylphenylalanine is unique due to the position of the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to phenylalanine, 3-Methylphenylalanine exhibits different reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .

Actividad Biológica

3-Methyl-L-phenylalanine (3-Me-Phe) is an analog of the amino acid phenylalanine, which has garnered attention due to its potential biological activities, including effects on insulin signaling, antimicrobial properties, and cytotoxicity. This article synthesizes current research findings and case studies to elucidate the biological activity of 3-Me-Phe.

This compound is characterized by a methyl group attached to the phenylalanine side chain. This modification can influence its interaction with biological systems, particularly in terms of transport and metabolism. The compound is often synthesized for use in various biochemical studies and therapeutic applications.

1. Insulin Signaling Inhibition

Recent studies have demonstrated that 3-Me-Phe can impair insulin signaling pathways, which is crucial for glucose metabolism. In experiments involving 3T3-L1 adipocytes, treatment with 2 mM of methyl-phenylalanine (Me-Phe) was shown to prevent insulin from increasing phosphorylation levels of key proteins involved in insulin signaling, such as the insulin receptor (IR) and insulin receptor substrate 1 (IRS1) . This suggests that 3-Me-Phe may act intracellularly to inhibit insulin signaling, which could have implications for metabolic disorders like diabetes.

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of amino acid derivatives, including 3-Me-Phe. A study synthesized various cationic substrate analogs from L-phenylalanine and found that these compounds exhibited enhanced effectiveness against Gram-positive bacteria compared to Gram-negative strains . The findings indicate that modifications like methylation can enhance the antimicrobial profile of phenylalanine derivatives.

3. Cytotoxic Effects

The cytotoxicity of 3-Me-Phe has been assessed in various cell lines. A comparative study analyzed the effects of several amino acid methyl esters on both healthy and cancerous cell lines using MTS assays. The results indicated that while most methyl esters did not significantly affect cell viability at lower concentrations, higher doses led to notable cytotoxic effects in liver cancer cell lines . This raises questions about the therapeutic potential of 3-Me-Phe in cancer treatment.

Case Study 1: Insulin Resistance Mechanism

In a controlled study involving mice, researchers overexpressed human phenylalanylation-related enzymes to investigate their role in insulin resistance. The results showed that increased levels of phenylalanine derivatives, including 3-Me-Phe, led to significant alterations in insulin signaling pathways, suggesting a direct correlation between phenylalanine metabolism and insulin sensitivity .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various amino acid derivatives against clinical isolates of bacteria. 3-Me-Phe was included in these evaluations and demonstrated promising results against specific strains, particularly when used in combination with other antimicrobial agents .

Research Findings Summary

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921552 | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-37-3 | |

| Record name | 3-Methyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.